molecular formula C27H25ClN6O2S B2586236 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine CAS No. 893788-42-6

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine

Cat. No.: B2586236
CAS No.: 893788-42-6
M. Wt: 533.05
InChI Key: VALYTMWWWNYYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine is a triazoloquinazoline derivative characterized by a fused heterocyclic core, a 4-ethylbenzenesulfonyl substituent at position 3, and a 4-phenylpiperazine group at position 3. The molecular formula is C₂₉H₂₆ClN₅O₂S, with an average mass of 548.07 g/mol (inferred from structural analogs in and ). Its synthesis likely involves chlorination of the quinazoline precursor followed by sulfonation and coupling with phenylpiperazine, as seen in related compounds .

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN6O2S/c1-2-19-8-11-22(12-9-19)37(35,36)27-26-29-25(23-18-20(28)10-13-24(23)34(26)31-30-27)33-16-14-32(15-17-33)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALYTMWWWNYYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine typically involves multi-step synthetic routes The process begins with the preparation of the triazoloquinazoline core, which can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the coupling of the triazoloquinazoline core with 4-phenylpiperazine, often using coupling reagents such as EDCI or DCC in the presence of a base .

Chemical Reactions Analysis

1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby disrupting the signaling pathways involved in disease progression. The presence of the triazoloquinazoline core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methyl-1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline

  • Molecular Formula : C₂₃H₂₄ClN₅O₂S
  • Mass : 469.99 g/mol
  • Key Differences : Replaces the 4-phenylpiperazine with a 3-methylpiperidine group.
  • Impact: The piperidine ring (vs. The absence of a phenyl group may diminish aromatic stacking interactions in biological targets.

7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Molecular Formula : C₂₄H₂₂ClN₅O₂S (inferred)
  • Key Differences : Substitutes the 4-phenylpiperazine with a 4-isopropylphenylamine group .
  • Impact : The isopropyl group introduces steric bulk, which could hinder binding to flat receptor pockets. The amine linker (vs. piperazine) may alter hydrogen-bonding capacity.

Functional Group Variations

5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline

  • Molecular Formula : C₁₀H₇ClN₄O₂S
  • Synthesis : Chlorination with PCl₅ followed by sulfonyl oxidation .
  • Key Differences : Lacks the piperazine/phenylpiperazine substituent and uses a methylsulfonyl group instead of ethylbenzenesulfonyl.

N-[1-{4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-(4-methoxy-phenyl)-hydrazine (QH-03)

  • Molecular Formula : C₂₈H₂₇ClN₆O (inferred from )
  • Synthesis Yield : 45.2% via hydrazine coupling .
  • Key Differences: Replaces the triazoloquinazoline core with a quinoline-piperazine hybrid.
  • Impact: The quinoline scaffold may enhance intercalation with DNA or kinase targets, differing from triazoloquinazoline’s planar aromatic system.

Pharmacological Potential and Structure-Activity Relationships (SAR)

While direct activity data for the target compound are unavailable, insights can be inferred from analogs:

Sulfonyl Groups : The 4-ethylbenzenesulfonyl group (target compound) improves metabolic stability compared to methylsulfonyl () or phenylsulfonyl () groups .

Piperazine vs. Piperidine : Piperazine’s additional nitrogen may enhance water solubility and hydrogen-bonding capacity, critical for CNS penetration or enzyme inhibition .

Aromatic Substitutents : The 4-phenyl group on piperazine (target compound) enables π-π stacking, a feature absent in 3-methylpiperidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.